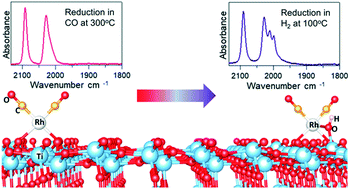Reductant composition influences the coordination of atomically dispersed Rh on anatase TiO2†
Catalysis Science & Technology Pub Date: 2020-02-17 DOI: 10.1039/D0CY00146E
Abstract
Atomically dispersed noble metal catalysts have received recent interest, although the coordination of the metal to the support and how this is influenced by pre-treatment have not often been elucidated. We combine CO FTIR-TPD and DFT to distinguish how catalyst reduction via CO or H2 influence the local metal coordination and molecular desorption processes.


Recommended Literature
- [1] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [2] Rapid cellextraction in aqueous two-phase microdroplet systems
- [3] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [4] Dual functional sp2 carbon-conjugated covalent organic frameworks for fluorescence sensing and effective removal and recovery of Pd2+ ions†
- [5] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [6] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [7] Green assessment of polymer microparticles production processes: a critical review†
- [8] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [9] Kinetic study of an autocatalytic reaction: nitrosation of formamidine disulfide†
- [10] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 157887-82-6









